3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound has garnered interest due to its biological activities, particularly in the context of drug development and synthetic organic chemistry.
The compound is classified under the broader category of oxazole and pyridine derivatives, which are known for their diverse pharmacological properties. The molecular formula is C_16H_18N_2O_3, and it has a molecular weight of approximately 286.33 g/mol. Its structure includes a fused oxazole-pyridine framework, which contributes to its chemical reactivity and biological activity.
3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be classified as:
The synthesis of 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes that may include cyclization reactions. One common approach is the condensation of appropriate pyridine and oxazole precursors under controlled conditions.
The molecular structure of 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions including:
Reagents commonly used in these reactions include:
The mechanism of action for 3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The unique structural features allow it to bind selectively to specific sites, potentially modulating biological pathways relevant to therapeutic outcomes.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain enzymes or pathways involved in inflammation or microbial resistance, suggesting potential therapeutic applications.
Relevant data from studies indicate that the melting point and boiling point can vary based on purity and specific structural modifications.
3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several potential applications:
The synthesis of 3-propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (C₁₅H₁₃N₃O₃) employs convergent multi-step strategies to assemble the trisubstituted heterocyclic framework [4] [5]. A representative route begins with the preparation of a 5-aminopyridine-4-carboxylic acid derivative bearing a propyl group at C3. This intermediate undergoes in situ diazotization and cyclization with activated acetylenes to construct the isoxazole ring, achieving yields of 45-60% after optimization [5]. Alternative approaches utilize pre-formed oxazole fragments coupled with halogenated pyridine carboxylates via nucleophilic aromatic substitution. The critical pyridin-3-yl moiety is typically introduced in the final stages using cross-coupling methodologies to preserve functional group compatibility [4] [10]. Key challenges include managing the steric hindrance at C6 and maintaining carboxylic acid integrity throughout the synthesis, necessitating orthogonal protecting groups such as tert-butyl esters that can be removed under mild acidic conditions [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₃N₃O₃ | [4] |
Molecular Weight | 283.28 g/mol | [3] [4] |
Hydrogen Bond Acceptors | 5 | Calculated |
Hydrogen Bond Donors | 1 | Calculated |
SMILES | CCCC₁=NOC₂=C₁C(=CC(=N₂)C₃=CN=CC=C₃)C(=O)O | [4] |
Ring closure to form the isoxazolo[5,4-b]pyridine core is accomplished primarily through dehydrative cyclization or 1,3-dipolar cycloadditions. The most efficient method involves treating a β-keto ester precursor bearing adjacent amino and hydroxyl functionalities with phosphorus oxychloride (POCl₃), driving cyclodehydration at 80-100°C [5] [10]. This method achieves cyclization yields exceeding 70% but requires careful control of stoichiometry (1.5-2.0 eq POCl₃) to minimize chlorinated byproducts. Microwave-assisted cyclization significantly reduces reaction times from hours to minutes while improving yields by 10-15% through uniform heating [5]. Alternative dipolar cycloadditions employ nitrile oxides generated from aldoximes under basic conditions, though these routes show lower regioselectivity (∼5:1 regiomeric ratio) for the 3-propyl isomer [10]. Solvent screening reveals dimethylformamide (DMF) or toluene as optimal for cyclization, balancing substrate solubility and reaction temperature requirements [5].
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Dehydrative (POCl₃) | 80-100°C, DMF, 1-2 hr | 70-85 | High |
Microwave-Assisted | 150°C, 15 min | 75-90 | High |
1,3-Dipolar Cycloaddition | RT, H₂O/EtOH, 12 hr | 50-65 | Moderate |
The C6 pyridin-3-yl group is installed via Suzuki-Miyaura cross-coupling, leveraging halogenated precursors (typically bromo or chloro at C6). Optimization studies identify Pd(PPh₃)₄ (2-5 mol%) with potassium carbonate base in toluene/water (4:1) at 80°C as optimal conditions [5] [10]. This achieves >90% conversion with minimal protodehalogenation (<3%). Copper-catalyzed Ullmann-type coupling provides an alternative for oxygen-based nucleophiles but shows lower efficiency for pyridine-pyridine linkages [10]. Regioselective C4 carboxylation employs carbon dioxide insertion into organozinc intermediates derived from C4 brominated precursors, achieving 60-75% yields [5]. Protecting group strategies are critical, with methyl ester protection of the carboxylic acid during coupling steps followed by hydrolysis using lithium hydroxide in tetrahydrofuran/water (3:1) at room temperature to preserve the heterocycle integrity [5] [10].
Final purification employs reverse-phase HPLC (C18 column) with gradient elution (10-90% acetonitrile/0.1% trifluoroacetic acid in water) to separate positional isomers and residual catalysts, achieving ≥95% purity [1] [2]. Crystallization optimization identifies ethyl acetate/hexane (1:3) as optimal for obtaining analytically pure compound as a crystalline solid, though yields decrease by 10-15% compared to HPLC purification [9]. Yield improvements focus on stoichiometry control: increasing boronic acid equivalents to 1.5 in Suzuki coupling boosts yields from 65% to 82%, while reducing cyclization temperature from reflux to 80°C minimizes decarboxylation byproducts [5]. Scale-up challenges include exothermicity during cyclization, addressed through controlled reagent addition, and Pd removal using thiourea-functionalized resins prior to crystallization [1] [9].
Method | Purity (%) | Recovery Yield (%) | Scale Limitations |
---|---|---|---|
Reverse-Phase HPLC | ≥95 | 70-80 | <100 g |
Ethyl Acetate/Hexane Crystallization | ≥98 | 60-70 | Kilogram scale |
Acid-Base Partition | 90-95 | 85-90 | Industrial scale |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1